3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol
Description
3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol is a brominated phenolic compound characterized by a trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituent on the aromatic ring. The bromine atom at position 3 and the bulky 4-methoxy-3-trifluoromethylphenyl group at position 5 create a sterically hindered and electron-deficient aromatic system. This structural motif is critical for its applications in medicinal chemistry, agrochemicals, and materials science, particularly as an intermediate in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c1-20-13-3-2-8(6-12(13)14(16,17)18)9-4-10(15)7-11(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPHQAYUUHGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686482 | |
| Record name | 5-Bromo-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-59-4 | |
| Record name | 5-Bromo-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol typically involves the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in 3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biological studies to investigate the effects of brominated and trifluoromethylated phenols on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6)
- Structure : Lacks the methoxy group but retains the trifluoromethyl group at position 3.
- Key Differences : The absence of the methoxy substituent reduces electron-donating effects, increasing electrophilicity at the aromatic core.
- Synthetic Utility : Used in Pd-catalyzed borylation reactions to generate boronic esters for cross-coupling .
- Similarity Score: 0.92 (compared to 2-bromo-5-(trifluoromethyl)phenol) .
3-Bromo-5-(4-chlorophenyl)phenol (CAS: 1261957-95-2)
- Structure : Replaces the trifluoromethyl-methoxy group with a 4-chlorophenyl substituent.
- Key Differences : The chloro group introduces moderate electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution.
- Applications : Primarily used in polymer stabilization and as a flame retardant .
Functional Group Modifications
3-Bromo-5-(trifluoromethyl)benzoic Acid
- Structure: Carboxylic acid (-COOH) replaces the phenolic -OH group.
- Key Differences : Enhanced acidity (pKa ~2.5) and solubility in polar solvents due to the carboxylic acid moiety.
- Applications : Intermediate for metal-organic frameworks (MOFs) and corrosion inhibitors .
3-Bromo-5-(dimethylamino)phenol (CAS: 1073339-04-4)
- Structure: Dimethylamino (-N(CH₃)₂) replaces the trifluoromethyl-methoxy group.
- Key Differences: The amino group imparts strong electron-donating effects, shifting UV-Vis absorption maxima and enabling fluorescence applications .
Substituent Steric and Electronic Profiles
| Compound Name | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| 3-Bromo-5-(4-methoxy-3-trifluoromethylphenyl)phenol | ~335.1 | -Br, -CF₃, -OCH₃ | High steric hindrance, low solubility |
| 3-Bromo-5-(trifluoromethyl)phenol | 241.01 | -Br, -CF₃ | Moderate reactivity in cross-coupling |
| 3-Bromo-5-(4-chlorophenyl)phenol | 283.55 | -Br, -Cl | Thermal stability, halogen bonding |
| 3-Bromo-5-(dimethylamino)phenol | 216.08 | -Br, -N(CH₃)₂ | Fluorescence, pH-sensitive |
Physicochemical Properties
- Solubility : The trifluoromethyl and methoxy groups reduce aqueous solubility (<0.1 mg/mL) but enhance lipophilicity (logP ~3.5).
- Melting Point: Higher melting points (~150–170°C) compared to non-fluorinated analogs due to strong intermolecular halogen bonding .
- Acidity: pKa ~8.2 (phenolic -OH), slightly lower than unsubstituted phenol (pKa ~9.9) due to electron-withdrawing -CF₃ .
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